

Application Notes & Protocols: Supercritical CO2 Extraction of Ganoderenic Acid C from Ganoderma lucidum

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Compound of Interest

Compound Name: *Ganoderenic acid C*

Cat. No.: *B10820875*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, has garnered significant scientific interest due to its potential pharmacological activities. These activities include anti-inflammatory, anti-tumor, and immunomodulatory effects.^[1] The accurate and efficient extraction of **ganoderenic acid C** is paramount for its further study and potential therapeutic application. Supercritical CO2 (SC-CO2) extraction has emerged as a green and effective alternative to conventional solvent extraction methods, offering advantages such as shorter extraction times, lower operating temperatures, and the absence of organic solvent residues.^[2] This document provides detailed protocols for the extraction of **ganoderenic acid C** using the SC-CO2 method and its subsequent quantification.

Data Presentation

Table 1: Supercritical CO2 Extraction Parameters for Triterpenoids from *Ganoderma lucidum*

Parameter	Range / Value	Source(s)
Pressure	153 - 380 bar (15.3 - 38 MPa)	[3][4]
Temperature	50 - 60 °C	[2][4]
Co-solvent	Ethanol	[3][4]
Co-solvent Concentration	7 - 14% (v/v or w/w)	[3][4]
CO ₂ Flow Rate	0.45 mL/min - 12 L/h	[2][5]
Extraction Time	2 - 4 hours	[2][5]

Table 2: HPLC-DAD Parameters for Quantification of Ganoderic Acids

Parameter	Value	Source(s)
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)	[6][7]
Mobile Phase	Gradient of acetonitrile and 0.1-2% acetic acid in water	[6][7]
Flow Rate	0.8 - 1.0 mL/min	[6][7]
Detection Wavelength	252 nm	[6]
Column Temperature	30 °C	[7]
Injection Volume	20 µL	[8]

Experimental Protocols

Protocol 1: Supercritical CO₂ Extraction of Ganoderenic Acid C

1. Sample Preparation:

- Obtain dried fruiting bodies of *Ganoderma lucidum*.

- Grind the dried mushrooms into a fine powder and pass through a 20-mesh sieve.[5]
- Dry the powder in an oven to a constant weight to remove residual moisture.

2. Supercritical CO₂ Extraction:

- Load the ground *Ganoderma lucidum* powder (e.g., 10 g) into the extraction vessel of the SC-CO₂ system.[5]
- Set the extraction parameters based on the optimized conditions (refer to Table 1). A suggested starting point is:
 - Pressure: 380 bar[4]
 - Temperature: 60 °C[4]
 - Co-solvent (Ethanol) concentration: 7% (v/v)[4]
 - CO₂ flow rate: 0.45 mL/min[5]
- Pressurize the system with CO₂ to the desired pressure.
- Introduce the ethanol co-solvent at the specified concentration.
- Initiate the extraction and run for a predetermined duration (e.g., 2 hours).[5]
- Collect the extract from the separation vessel.
- Evaporate the ethanol from the extract using a rotary evaporator to obtain the crude triterpenoid extract.
- Store the extract at -20°C for further analysis.[5]

Protocol 2: Quantification of Ganoderenic Acid C by HPLC-DAD

1. Standard Preparation:

- Prepare a stock solution of **ganoderenic acid C** standard in methanol (e.g., 1 mg/mL).
- Generate a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]

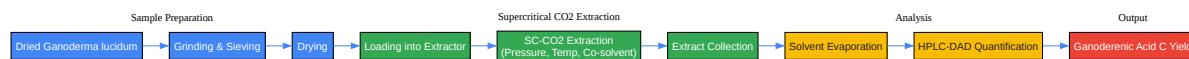
2. Sample Preparation:

- Dissolve a known amount of the crude extract obtained from Protocol 1 in methanol.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Analysis:

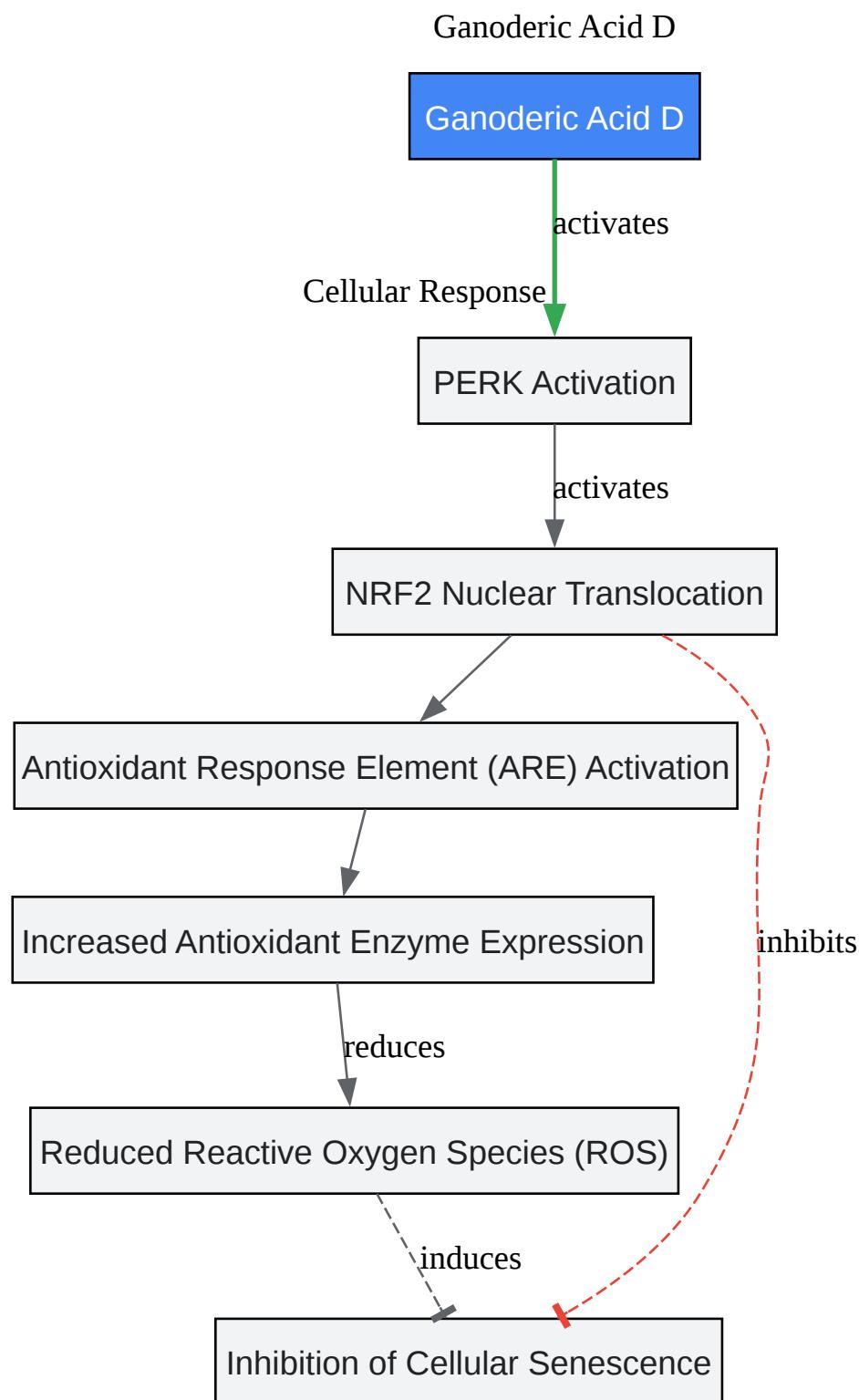
- Set up the HPLC system with the parameters outlined in Table 2.
- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solution.
- Identify the **ganoderenic acid C** peak in the sample chromatogram based on the retention time of the standard.
- Quantify the amount of **ganoderenic acid C** in the sample using the calibration curve.

Mandatory Visualization



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Caption: Workflow for **Ganoderenic Acid C** extraction and quantification.

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Caption: PERK/NRF2 signaling pathway activated by Ganoderic Acid D.[9]

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